2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features. It includes a 3,4-dihydroisoquinoline group, a 1,2,3-triazole group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and 1,2,3-triazole groups would form heterocyclic rings, and the methoxyphenyl group would add additional complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the triazole group might participate in click reactions, and the methoxy group could potentially be demethylated under certain conditions .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a one-pot, three-component reaction. This process involves isatoic anhydride and an aromatic aldehyde with ammonium acetate or primary amine, catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol (K. Niknam, N. Jafarpour, E. Niknam, 2011). This method highlights the importance of efficient catalysis in synthesizing complex heterocyclic structures, which could be related to derivatives of the compound of interest.
Organic Synthesis Methodologies
Another area of research is the development of new methodologies for synthesizing isoquinoline and related compounds. For instance, palladium-catalyzed reactions have been utilized to construct quinazolinones, indicating the potential to generate compounds with similar structures to the compound by activating the hydroxyl group of benzyl alcohol (Hidemasa Hikawa, Yukari Ino, Hideharu Suzuki, Y. Yokoyama, 2012). These methodologies underscore the versatility of palladium catalysis in forming complex nitrogen-containing heterocycles.
Application in Medicinal Chemistry
Research into the antibacterial activity of heterocyclic compounds reveals the potential medicinal applications of complex organic molecules. A study synthesized compounds with significant activity against various bacteria, highlighting the therapeutic potential of structurally complex heterocycles (Osarodion Peter Osarumwense, 2022). This suggests that derivatives of the compound might also hold potential for antibacterial applications.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-yl derivatives, have been found to inhibit aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
It’s worth noting that molecules with similar structures interact via c–h⋯n and c–h⋯π contacts to form zig-zag ribbons . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to disrupt the biological membrane systems of certain pathogens . This disruption could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have demonstrated antioomycete activity against the phytopathogen pythium recalcitrans .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-20-9-5-4-8-17(20)19(26)14-25-13-18(22-23-25)21(27)24-11-10-15-6-2-3-7-16(15)12-24/h2-9,13,19,26H,10-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSIZKYEALZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.